molecular formula C8H9F2NO2S B13409664 Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13409664
M. Wt: 221.23 g/mol
InChI Key: JQLVORUSBFLCMU-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate is unique due to the combination of the thiazole ring and the difluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 4-(difluoromethyl)-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-3-13-8(12)6-5(7(9)10)11-4(2)14-6/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLVORUSBFLCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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